molecular formula C13H22O3 B13435361 Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate

Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate

Cat. No.: B13435361
M. Wt: 226.31 g/mol
InChI Key: CMTOIURTFSRJQY-FCSPZMLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a methyl ester featuring a pentenoate backbone with an (2E)-configured double bond, an ethyl substituent at C3, and a substituted oxirane (epoxide) ring at C5. The oxirane ring exhibits (2R,3S) stereochemistry, with ethyl and methyl groups attached to C3 of the epoxide. Its molecular formula is C₁₃H₂₂O₃, distinguishing it from simpler analogs through increased alkylation and stereochemical complexity. The compound’s reactivity and physical properties are influenced by the E-configured double bond and the sterically hindered epoxide .

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl (E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]pent-2-enoate

InChI

InChI=1S/C13H22O3/c1-5-10(9-12(14)15-4)7-8-11-13(3,6-2)16-11/h9,11H,5-8H2,1-4H3/b10-9+/t11-,13+/m1/s1

InChI Key

CMTOIURTFSRJQY-FCSPZMLESA-N

Isomeric SMILES

CC/C(=C\C(=O)OC)/CC[C@@H]1[C@](O1)(C)CC

Canonical SMILES

CCC(=CC(=O)OC)CCC1C(O1)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of (2R,3S)-2-ethyl-3-methyloxirane as a key intermediate . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

The reactions often require specific conditions, such as:

    Oxidation: Acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Anhydrous conditions to prevent side reactions.

    Substitution: Varying temperatures and solvents to control the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in stereoselective reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate exerts its effects involves its interaction with specific molecular targets. The oxirane ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features
Compound Name Molecular Formula Substituents at C3 Oxirane Substituents Ester Group Double Bond Configuration
Target Compound C₁₃H₂₂O₃ Ethyl 3-ethyl-3-methyl Methyl (2E)
(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-en-1-yl acetate C₁₂H₂₀O₃ Methyl 3,3-dimethyl Acetate (E)
Methyl (1R,2S)-2-methylcyclohexanecarboxylate C₉H₁₄O₂ - Cyclohexane ring Methyl N/A
Methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate C₁₇H₁₃N₃O₅ Cyano-pyridinyl Aromatic heterocycles Methyl (Z)
Key Differences and Implications

Substituent Effects: The ethyl group at C3 in the target compound enhances lipophilicity compared to the methyl group in ’s analog. This increases membrane permeability but may reduce solubility in polar solvents.

Stereochemical Influence :

  • The (2R,3S) configuration of the oxirane ring (confirmed via X-ray crystallography in related compounds ) directs molecular packing via weak C–H⋯O interactions, affecting crystallinity and melting points.

Reactivity Profiles: The acetate ester in ’s compound is more hydrolytically labile than the target compound’s methyl ester, which offers greater stability under acidic conditions . The cyano-pyridinyl group in ’s compound enables hydrogen bonding and π-π stacking, unlike the aliphatic substituents in the target compound .

Biological Activity

Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate, with the CAS number 1389395-04-3, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H22O3
Molecular Weight : 226.312 g/mol
IUPAC Name : methyl (E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]pent-2-enoate
SMILES Notation : CC\C(=C/C(=O)OC)\CC[C@H]1O[C@@]1(C)CC

The compound features an oxirane ring which is significant for its biological interactions. The presence of the double bond and ester functional groups suggests potential reactivity in biological systems.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the oxirane ring may enhance interactions with microbial cell membranes.
  • Insecticidal Properties : The compound has shown promise in entomological studies where it acts as a juvenile hormone mimic. This activity can disrupt normal growth and development in insects, making it a candidate for pest control applications.
  • Phytotoxicity : Initial research suggests potential phytotoxic effects, indicating that it may inhibit plant growth or induce stress responses in certain species.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
InsecticidalDisruption of insect development
PhytotoxicityGrowth inhibition in specific plants

Case Study: Insecticidal Activity

In a controlled study examining the insecticidal properties of similar compounds, this compound was tested against common agricultural pests such as Spodoptera species. Results indicated an effective reduction in larval survival rates when exposed to varying concentrations of the compound.

The proposed mechanism involves mimicking juvenile hormones in insects, leading to abnormal growth patterns and mortality. This is supported by molecular docking studies that suggest strong binding affinity to juvenile hormone receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.